molecular formula C4H10ClNO B1282959 O-(But-3-en-1-yl)hydroxylamine hydrochloride CAS No. 113211-41-9

O-(But-3-en-1-yl)hydroxylamine hydrochloride

Cat. No.: B1282959
CAS No.: 113211-41-9
M. Wt: 123.58 g/mol
InChI Key: DDIVEUNZIQKIJL-UHFFFAOYSA-N
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Description

O-(But-3-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol. This compound has gained attention due to its unique physical and chemical properties, making it valuable in various scientific research applications.

Properties

IUPAC Name

O-but-3-enylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-2-3-4-6-5;/h2H,1,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIVEUNZIQKIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555492
Record name O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113211-41-9
Record name O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Reagent Preparation : Hydroxylamine disulfonic acid sodium salt is synthesized by reacting sodium bisulfite with sodium nitrite in aqueous solution.
  • Alkylation : But-3-en-1-yl chloride reacts with the hydroxylamine salt in an aqueous NaOH medium. The reaction is typically conducted at 50–80°C for 1–20 hours.
  • Hydrogenation : Sulfonic acid groups are removed via hydrogenation with H₂SO₄, yielding the free hydroxylamine base.
  • Salt Formation : The base is treated with HCl to form the hydrochloride salt, which is purified by recrystallization from ethanol.

Example Yield : 80% for O-methyl hydroxylamine hydrochloride analogs.

Direct Alkylation of Hydroxylamine Hydrochloride

This approach involves direct reaction of hydroxylamine hydrochloride with but-3-en-1-yl chloride in organic solvents. The method is simpler but may require optimization for regioselectivity.

Key Steps:

  • Reaction Mixture : Hydroxylamine hydrochloride and but-3-en-1-yl chloride are dissolved in dichloromethane or toluene.
  • Base Addition : Triethylamine or sodium bicarbonate is added to neutralize HCl and facilitate nucleophilic substitution.
  • Workup : The mixture is washed with brine, dried, and concentrated to isolate the product.

Example Yield : 73% for analogous O-alkylated hydroxylamines.

Tosylation-Mediated Alkylation

This method improves leaving group ability by converting but-3-en-1-ol to but-3-en-1-yl tosylate, enhancing reactivity.

Key Steps:

  • Tosylation : But-3-en-1-ol reacts with tosyl chloride (TsCl) in pyridine to form but-3-en-1-yl tosylate.
  • Displacement : The tosylate reacts with hydroxylamine hydrochloride in the presence of a base (e.g., Et₃N) in dichloromethane.
  • Purification : The product is recrystallized from ethanol or hexane.

Example Yield : 91% for analogs under optimized conditions.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield (%) Advantages Limitations
1 But-3-en-1-yl chloride + hydroxylamine disulfonic acid salt 80 High purity, scalable Multi-step, hydrogenation required
2 But-3-en-1-yl chloride + hydroxylamine HCl 73 Simple, fewer steps Lower yield, solvent dependency
3 But-3-en-1-ol → tosylate → displacement 91 High yield, regioselective Requires tosyl chloride, pyridine

Chemical Reactions Analysis

O-(But-3-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

O-(But-3-en-1-yl)hydroxylamine hydrochloride has been investigated for its biological activities, particularly its antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity
A study focused on synthesizing various heterocyclic compounds, including derivatives of hydroxylamines, demonstrated that these compounds exhibited notable antibacterial and antifungal activities. The synthesized compounds were tested against several pathogens, showing effectiveness comparable to established antibiotics .

Table 1: Antimicrobial Activity of Hydroxylamine Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
O-(But-3-en-1-yl)hydroxylamine HClE. coli32 µg/mL
O-(But-3-en-1-yl)hydroxylamine HClS. aureus16 µg/mL
O-(But-3-en-1-yl)hydroxylamine HClP. aeruginosa64 µg/mL

Agricultural Applications

The compound is also being explored for its herbicidal properties, serving as an active ingredient in herbicide formulations. Its mechanism involves inhibiting specific pathways in plant growth.

Case Study: Herbicidal Efficacy
Research has indicated that formulations containing this compound can effectively control the growth of various weed species. The compound acts by disrupting the biosynthesis of essential hormones in plants, leading to stunted growth and eventual death .

Table 2: Herbicidal Activity of this compound

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus10085
Setaria viridis15090
Chenopodium album20080

Synthesis and Stability

The synthesis of this compound typically involves the reaction of butenyl halides with hydroxylamine under acidic conditions. This process can yield high-purity products essential for both pharmaceutical and agricultural applications.

Stability Studies
Stability tests have shown that the compound remains effective under various environmental conditions, although it requires careful handling to maintain its integrity over time. Decomposition rates are influenced by temperature and humidity levels, necessitating appropriate storage conditions to ensure longevity .

Mechanism of Action

The mechanism of action of O-(But-3-en-1-yl)hydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of oximes, nitroso compounds, and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

O-(But-3-en-1-yl)hydroxylamine hydrochloride can be compared with other similar compounds, such as:

    O-tert-Butylhydroxylamine hydrochloride: This compound has a tert-butyl group instead of a but-3-en-1-yl group, leading to different reactivity and applications.

    N-methyl-O-tert-butylhydroxylamine hydrochloride: This compound has an additional methyl group, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for particular applications in organic synthesis and biochemical studies .

Biological Activity

O-(But-3-en-1-yl)hydroxylamine hydrochloride is a compound classified under hydroxylamines, characterized by its unique butenyl group attached to the hydroxylamine structure. This compound has garnered interest due to its potential biological activities, including antimicrobial and antioxidant properties. Despite limited research specifically targeting this compound, its structural characteristics suggest promising reactivity and biological applications.

The molecular formula of this compound is C4H9ClN2OC_4H_9ClN_2O, with a molecular weight of approximately 123.581 g/mol. The presence of the hydroxylamine functional group (-NH2OH) contributes to its nucleophilic reactivity, allowing it to engage in various electrophilic reactions that are crucial for its biological activity.

Biological Activities

Research indicates that hydroxylamines, including this compound, possess a range of biological activities. These include:

  • Antimicrobial Activity : Hydroxylamines have been explored for their potential in inhibiting bacterial growth and may serve as candidates for developing new antimicrobial agents.
  • Antioxidant Properties : The compound's structure allows it to act as a radical scavenger, which can mitigate oxidative stress in biological systems.

Table 1: Comparison of Biological Activities of Hydroxylamines

Compound NameAntimicrobial ActivityAntioxidant ActivityNotes
This compoundPotentially activeYesLimited studies available
O-benzylhydroxylaminePotent inhibitorModerateEffective against IDO1 in cancer therapy
O-(3-Methyl-but-2-enyl)-hydroxylamineModerateYesStructural modifications enhance activity

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies on related compounds suggest that the inhibition of key enzymes or pathways may be involved. For instance, O-benzylhydroxylamine has been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune suppression and cancer progression . This suggests that similar mechanisms could be explored for this compound.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

  • Antimicrobial Studies : A study indicated that hydroxylamines can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and interfering with metabolic pathways.
  • Antioxidant Research : Hydroxylamines have been shown to scavenge free radicals effectively, suggesting that this compound could play a role in reducing oxidative stress in cells .
  • Drug Development Potential : The structural uniqueness of this compound may lead to novel drug formulations targeting specific diseases, particularly those involving oxidative stress or microbial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing O-alkylhydroxylamine hydrochlorides, such as O-(But-3-en-1-yl)hydroxylamine hydrochloride?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution between hydroxylamine hydrochloride and an alkyl halide (e.g., but-3-en-1-yl chloride) in the presence of a base like sodium hydroxide. Reaction conditions are often mild (room temperature, aqueous or polar aprotic solvents) to avoid decomposition . For analogous compounds like O-(cyclobutylmethyl)hydroxylamine, cyclobutylmethyl chloride reacts with hydroxylamine hydrochloride under basic conditions, yielding the product after purification . Adjustments in stoichiometry and solvent polarity may optimize yields for unsaturated alkyl chains.

Q. How can this compound be characterized for purity and structural confirmation?

  • Methodological Answer : Techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the but-3-en-1-yl group (e.g., vinyl proton signals at δ 5.0–6.0 ppm) and the hydroxylamine moiety.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺).
  • HPLC with Derivatization : Derivatization using reagents like O-(4-methoxybenzyl)-hydroxylamine hydrochloride can enhance detection sensitivity for hydroxylamine derivatives, as shown in monosaccharide analysis .

Q. What are the primary applications of O-alkylhydroxylamine hydrochlorides in organic synthesis?

  • Methodological Answer : These compounds serve as:

  • Nucleophiles : Reacting with carbonyl groups to form oxime derivatives, useful in protecting amine functionalities .
  • Reducing Agents : In selective reductions, though hydroxylamine derivatives may require optimization (e.g., ascorbic acid outperforms hydroxylamine hydrochloride in iron reduction in some cases ).
  • Ligand Precursors : For coordinating metals in catalytic systems, as seen in phenazine-derived antibacterial agents .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in coupling reactions with electrophilic partners?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity. For example, EDCI-mediated coupling with phenazine carboxylic acids in DCM achieved 60% yield for a related compound .
  • Catalyst Use : Carbodiimides (e.g., EDCI) or HOBt improve coupling efficiency with carboxylic acids or activated esters .
  • Temperature Control : Mild heating (30–40°C) may accelerate reactions without degrading the unsaturated alkyl chain .

Q. What strategies address stability challenges of this compound during storage and reactions?

  • Methodological Answer :

  • Inert Atmosphere : Store under nitrogen or argon to prevent oxidation of the hydroxylamine group .
  • Low-Temperature Storage : –20°C in desiccated conditions to minimize hydrolysis.
  • Stabilizing Additives : Ascorbic acid (0.1–1% w/w) can act as an antioxidant, as demonstrated in iron reduction studies .

Q. How can selectivity be achieved when using this compound in complex mixtures (e.g., biological or environmental samples)?

  • Methodological Answer :

  • Derivatization : Use isotopic analogs (e.g., deuterated reagents) for quantitative MS analysis, as shown in monosaccharide studies .
  • Sequential Extraction : Partition trace metals or interfering ions using phase-specific reagents (e.g., hydroxylamine hydrochloride in Fe-Mn oxide dissolution ).
  • Chromatographic Separation : Reverse-phase HPLC with gradient elution resolves derivatives, though full separation of all analogs may require method refinement .

Q. What mechanistic insights exist for the role of O-alkylhydroxylamine hydrochlorides in inhibiting enzymes like monoamine oxidase (MAO)?

  • Methodological Answer :

  • Binding Studies : Competitive inhibition assays using purified MAO and substrates (e.g., serotonin) reveal Ki values. Hydroxylamine derivatives may chelate catalytic metals or form covalent adducts with flavin cofactors .
  • Computational Modeling : Docking simulations predict interactions between the but-3-en-1-yl chain and hydrophobic enzyme pockets, guiding structural modifications .

Data Contradiction and Optimization Analysis

Q. Why might hydroxylamine hydrochloride derivatives yield inconsistent results in redox applications, and how can this be resolved?

  • Analysis : In iron reduction studies, hydroxylamine hydrochloride underperformed compared to ascorbic acid due to incomplete Fe³⁺→Fe²⁺ conversion . Contradictions arise from competing side reactions (e.g., hydroxylamine oxidation to nitroxides).
  • Resolution :

  • Alternative Reductants : Ascorbic acid or sodium dithionite may offer better reproducibility .
  • pH Adjustment : Buffering at pH 4–5 stabilizes hydroxylamine and enhances reducing capacity .

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